molecular formula C7H6BrNO3 B3027232 2-Bromo-5-methoxyisonicotinic acid CAS No. 1256789-55-5

2-Bromo-5-methoxyisonicotinic acid

Cat. No.: B3027232
CAS No.: 1256789-55-5
M. Wt: 232.03
InChI Key: FDIGCHSSJWSPEW-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxyisonicotinic acid is a chemical compound with the molecular formula C7H6BrNO3. It is a derivative of isonicotinic acid, characterized by the presence of a bromine atom at the second position and a methoxy group at the fifth position on the pyridine ring. This compound is primarily used in scientific research and various chemical experiments.

Preparation Methods

The synthesis of 2-Bromo-5-methoxyisonicotinic acid involves several steps. One common method includes the bromination of 5-methoxyisonicotinic acid. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production. These methods often include purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

2-Bromo-5-methoxyisonicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups, such as alcohols, using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Bromo-5-methoxyisonicotinic acid is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of biological pathways and as a potential inhibitor of certain enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory or antimicrobial agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The exact mechanism of action of 2-Bromo-5-methoxyisonicotinic acid is not fully understood and is the subject of ongoing research. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

2-Bromo-5-methoxyisonicotinic acid can be compared with other similar compounds, such as:

    2-Bromoisonicotinic acid: Lacks the methoxy group, which may result in different reactivity and biological activity.

    5-Methoxyisonicotinic acid: Lacks the bromine atom, which may affect its chemical properties and applications.

    2-Chloro-5-methoxyisonicotinic acid:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

2-Bromo-5-methoxyisonicotinic acid is a compound of increasing interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.

This compound is a derivative of isonicotinic acid, characterized by the presence of a bromine atom and a methoxy group. The synthesis typically involves bromination of 2-methoxyisonicotinic acid, followed by purification through recrystallization or chromatography.

Common Synthetic Route:

  • Bromination : The reaction is often conducted using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron bromide.
  • Purification : The crude product is purified to obtain the desired compound with high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Fibroblast Growth Factor Receptors (FGFRs) : This compound has demonstrated inhibitory effects on FGFRs, which are involved in various cellular processes including proliferation and differentiation. Upon binding, FGFRs undergo dimerization and autophosphorylation, activating downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • In Vitro Studies : It has been shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis through the activation of apoptotic pathways.

Antibacterial Activity

Recent studies have also explored the antibacterial properties of related compounds derived from isonicotinic acid:

  • Against Resistant Strains : Compounds similar to this compound have been tested against multi-drug resistant strains such as MRSA and ESBL-producing E. coli. These studies revealed promising antibacterial efficacy, suggesting potential therapeutic applications in treating resistant infections .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study focused on the effects of this compound on breast cancer cells found that it significantly reduced cell viability and induced apoptosis. The mechanism was linked to the modulation of FGFR signaling pathways.
  • Antibacterial Efficacy :
    • Another study synthesized butyl derivatives from 2-bromoisonicotinic acid and tested them against clinical isolates. Results indicated that these compounds displayed effective antibacterial activity against resistant strains, highlighting their potential as new therapeutic agents .
  • Molecular Docking Studies :
    • Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets, providing insights into its mechanism of action at the molecular level.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AnticancerBreast cancer 4T1 cellsInhibition of proliferation; apoptosis
AntibacterialMRSA, ESBL-producing E. coliSignificant antibacterial activity
Molecular InteractionVarious biological targetsBinding affinity predictions

Properties

IUPAC Name

2-bromo-5-methoxypyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-5-3-9-6(8)2-4(5)7(10)11/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIGCHSSJWSPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40855798
Record name 2-Bromo-5-methoxypyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256789-55-5
Record name 2-Bromo-5-methoxypyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-BuLi (21.3 mL, 2.5 M in hexane, 53.2 mmol) was added dropwise to a solution of i-Pr2NH (5.9 g, 58.5 mmol) in THF (80 mL) at −78° C. The solution was stirred at 0° C. for 1 h. A solution of 2-bromo-5-methoxypyridine (10 g, 53.2 mmol) in THF (30 mL) was added dropwise to the LDA solution at −78° C. The mixture was stirred at −78° C. for 2 h and poured onto an excess of dry ice and allowed to warm to RT before being treated with NaOH (5% a.q., 100 mL). The mixture was washed with DCM and acidified to pH 4 by addition of HCl (6 N, 20 mL). The solids were collected by filtration to give the product of 2-bromo-5-methoxyisonicotinic acid (10 g, yield: 83%). 1H-NMR (DMSO-d6, 400 MHz) δ 8.34 (s, 1H), 7.70 (s, 1H), 3.92 (s, 3H). MS (M+H)+: 232/233.
[Compound]
Name
N-BuLi
Quantity
21.3 mL
Type
reactant
Reaction Step One
Quantity
5.9 g
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reactant
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80 mL
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10 g
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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30 mL
Type
solvent
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Reaction Step Three
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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